molecular formula C28H16N2O4 B11679623 5-(1,3-benzoxazol-2-yl)-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

5-(1,3-benzoxazol-2-yl)-2-[3-(phenylcarbonyl)phenyl]-1H-isoindole-1,3(2H)-dione

Cat. No.: B11679623
M. Wt: 444.4 g/mol
InChI Key: LKHQPXUXRYQPDZ-UHFFFAOYSA-N
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Description

2-(3-Benzoylphenyl)-5-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoylphenyl)-5-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Benzoylphenyl Intermediate: This step involves the Friedel-Crafts acylation of benzene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Synthesis of the Benzoxazole Ring: The benzoxazole ring can be synthesized through the condensation of o-aminophenol with a carboxylic acid derivative under acidic conditions.

    Coupling Reaction: The benzoylphenyl intermediate is then coupled with the benzoxazole derivative using a palladium-catalyzed cross-coupling reaction.

    Cyclization: The final step involves the cyclization of the coupled product to form the isoindole-dione core, typically using a dehydrating agent such as phosphorus oxychloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Benzoylphenyl)-5-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, facilitated by reagents such as halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and reaction mechanisms.

Biology

In biological research, 2-(3-benzoylphenyl)-5-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione is investigated for its potential as a bioactive molecule. Studies focus on its interactions with biological macromolecules and its effects on cellular processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its structural features make it a candidate for drug development, particularly in targeting specific enzymes or receptors.

Industry

In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(3-benzoylphenyl)-5-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The pathways involved can vary depending on the specific application, but common pathways include signal transduction and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Benzoylphenyl)-5-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(3-Benzoylphenyl)-5-(1,3-benzothiazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione
  • 2-(3-Benzoylphenyl)-5-(1,3-benzimidazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione

Uniqueness

The uniqueness of 2-(3-benzoylphenyl)-5-(1,3-benzoxazol-2-yl)-2,3-dihydro-1H-isoindole-1,3-dione lies in its combination of structural features. The presence of both the benzoxazole and isoindole-dione moieties provides a distinct set of chemical properties and reactivity patterns. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C28H16N2O4

Molecular Weight

444.4 g/mol

IUPAC Name

5-(1,3-benzoxazol-2-yl)-2-(3-benzoylphenyl)isoindole-1,3-dione

InChI

InChI=1S/C28H16N2O4/c31-25(17-7-2-1-3-8-17)18-9-6-10-20(15-18)30-27(32)21-14-13-19(16-22(21)28(30)33)26-29-23-11-4-5-12-24(23)34-26/h1-16H

InChI Key

LKHQPXUXRYQPDZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC(=CC=C2)N3C(=O)C4=C(C3=O)C=C(C=C4)C5=NC6=CC=CC=C6O5

Origin of Product

United States

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